molecular formula C14H14F2N4OS B5180594 N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine

Cat. No. B5180594
M. Wt: 324.35 g/mol
InChI Key: FAPOGFMHMSPJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine, also known as DFTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and serotonergic systems. It has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, which may contribute to its anticonvulsant and antinociceptive effects. It has also been shown to modulate the levels of various neurotransmitters in the brain, including GABA and serotonin, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine is its relatively simple synthesis method, which makes it a cost-effective option for lab experiments. However, one of the limitations of N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine. One area of focus could be on the development of novel N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine derivatives with improved pharmacological properties. Another area of focus could be on the investigation of N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine's potential applications in the treatment of neurological and psychiatric disorders, such as epilepsy, chronic pain, and depression. Additionally, further research could be conducted to elucidate the mechanism of action of N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with thiocarbohydrazide, followed by the reaction of the resulting product with piperidine-3-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects.

properties

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c15-11-4-3-9(6-12(11)16)18-10-2-1-5-20(8-10)14(21)13-7-17-22-19-13/h3-4,6-7,10,18H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPOGFMHMSPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NSN=C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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